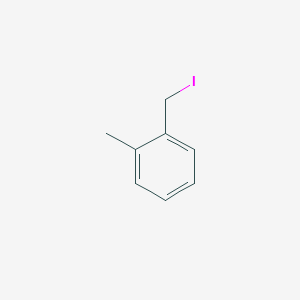

1-(Iodomethyl)-2-methylbenzene

Description

1-(Iodomethyl)-2-methylbenzene (CAS: N/A; molecular formula: C₈H₉I) is an aromatic compound featuring a methyl group at the ortho position and an iodomethyl (-CH₂I) substituent on the benzene ring. Its molecular weight is 232.06 g/mol, as derived from GC-MS data . The compound is synthesized via NaBH₄/I₂-mediated iodination of 2-methylbenzyl alcohol, yielding a white solid with a melting point of 33–34°C and a 58% reaction yield .

Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.37–7.07 (m, 4H, aromatic protons), 4.43 (s, 2H, CH₂I), 2.33 (s, 3H, CH₃) .

- ¹³C NMR (CDCl₃): δ 137.1 (aromatic C), 5.2 (CH₂I) .

- GC-MS: m/z 232 (M⁺) .

The iodomethyl group enhances electrophilicity, making the compound valuable in cross-coupling reactions and as a precursor for functionalized aromatic intermediates.

Properties

Molecular Formula |

C8H9I |

|---|---|

Molecular Weight |

232.06 g/mol |

IUPAC Name |

1-(iodomethyl)-2-methylbenzene |

InChI |

InChI=1S/C8H9I/c1-7-4-2-3-5-8(7)6-9/h2-5H,6H2,1H3 |

InChI Key |

OMSLLABRPCKBOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1CI |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of 1-(Iodomethyl)-2-methylbenzene and Analogues

Substituent Effects on Reactivity and Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Nitro Group (1-(Iodomethyl)-2-nitrobenzene ): The -NO₂ group (electron-withdrawing) increases the electrophilicity of the iodomethyl moiety, facilitating nucleophilic substitutions. This compound undergoes efficient reductive N-heterocyclization in photoredox reactions.

- Methoxy Group (4-Iodo-1-methoxy-2-methylbenzene ) : The -OCH₃ group (electron-donating) reduces electrophilicity but enhances solubility in polar solvents. This derivative is used in liquid crystal synthesis due to its planar aromatic system and stable cyclohexane chair conformation .

Halogen vs. Azide Substituents

¹H NMR Shifts

- CH₂I Resonance: The -CH₂I proton signal appears as a singlet at δ 4.43 in this compound , whereas in 1-(Iodomethyl)-2-nitrobenzene, the electron-withdrawing -NO₂ group deshields adjacent protons, shifting the -CH₂I signal downfield (δ 4.47) .

- Aromatic Protons : Steric hindrance from the ortho-methyl group in this compound splits aromatic signals into multiplets (δ 7.37–7.07) , unlike the simpler splitting in 1-Iodo-2-methylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.